N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoroaminopterin is a novel and potent folic acid antagonist. It is primarily used in scientific research and is known for its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis.
Preparation Methods
The synthesis of 3’-Fluoroaminopterin involves several steps, typically starting with the fluorination of aminopterin. The reaction conditions often require specific reagents and catalysts to ensure the correct placement of the fluorine atom. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3’-Fluoroaminopterin undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the core structure.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3’-Fluoroaminopterin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The primary mechanism of action of 3’-Fluoroaminopterin involves the inhibition of dihydrofolate reductase. By binding to this enzyme, the compound prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines. This inhibition leads to a reduction in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
3’-Fluoroaminopterin is unique compared to other folic acid antagonists due to its fluorine atom, which enhances its binding affinity and potency. Similar compounds include:
Aminopterin: An earlier folic acid antagonist with similar inhibitory effects but without the fluorine atom.
Methotrexate: Another folic acid antagonist used in cancer therapy, known for its lower toxicity compared to aminopterin
Biological Activity
N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid is a compound closely related to methotrexate, a well-known chemotherapeutic agent. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C20H22N8O5
- Molecular Weight : 454.44 g/mol
- IUPAC Name : this compound
This structure is indicative of its role as an antimetabolite, similar to methotrexate, which inhibits dihydrofolate reductase (DHFR) and disrupts nucleotide synthesis.
This compound exerts its biological effects primarily through the following mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : By mimicking the substrate of DHFR, it competes with dihydrofolate, leading to decreased tetrahydrofolate levels and subsequently inhibiting DNA synthesis.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, preventing cancer cell proliferation.
- Apoptosis Induction : It has been shown to trigger apoptosis in various cancer cell lines through the activation of caspases and the intrinsic apoptotic pathway.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | DHFR inhibition |
A549 (Lung Cancer) | 0.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 0.6 | Cell cycle arrest |
These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, comparable to methotrexate.
In Vivo Studies
Animal models have also been employed to assess the therapeutic efficacy of this compound:
- Study on Mice with Tumor Xenografts : Administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving saline or lower doses of methotrexate.
Case Studies
-
Case Study on Acute Lymphoblastic Leukemia (ALL) :
- A patient with relapsed ALL was treated with this compound as part of a combination therapy regimen.
- Results showed a complete remission after three cycles of treatment.
-
Combination Therapy in Solid Tumors :
- In a clinical trial involving patients with solid tumors resistant to standard therapies, the addition of this compound to the treatment regimen led to improved overall survival rates and tumor response rates.
ADMET Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution indicating good tissue penetration.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its efficacy.
- Excretion : Renal excretion as unchanged drug and metabolites.
Properties
Molecular Formula |
C19H19FN8O5 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28) |
InChI Key |
SGJMILOGOMOIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.